molecular formula C17H14O2 B6379961 2-Methoxy-4-(naphthalen-2-yl)phenol, 95% CAS No. 899827-13-5

2-Methoxy-4-(naphthalen-2-yl)phenol, 95%

Cat. No. B6379961
CAS RN: 899827-13-5
M. Wt: 250.29 g/mol
InChI Key: HUMSSCMPSYPZSX-UHFFFAOYSA-N
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Description

2-Methoxy-4-(naphthalen-2-yl)phenol, 95% (2M4NP95) is an organic compound composed of two aromatic rings linked by a methoxy group. It is a widely used reagent in organic synthesis and has been extensively studied for its potential applications in the biomedical and environmental fields.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(naphthalen-2-yl)phenol, 95% is still being studied and is not yet fully understood. However, some studies suggest that it may act as an antioxidant, scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines. It has also been suggested that it may act as an anti-inflammatory agent by inhibiting the production of certain pro-inflammatory mediators.
Biochemical and Physiological Effects
2-Methoxy-4-(naphthalen-2-yl)phenol, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of certain cancer cells, as well as reduce inflammation and oxidative stress. In vivo studies have shown that it can reduce inflammation, reduce oxidative stress, and improve wound healing.

Advantages and Limitations for Lab Experiments

2-Methoxy-4-(naphthalen-2-yl)phenol, 95% has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be obtained in high yields. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations, such as the fact that it is not soluble in water, so it must be used in organic solvents.

Future Directions

There are a number of potential future directions for 2-Methoxy-4-(naphthalen-2-yl)phenol, 95%. One potential direction is to further explore its potential as an anti-cancer agent, as well as its potential to be used as a biodegradable surfactant in the cleaning of oil spills. Additionally, further research could be conducted to better understand its mechanism of action and to explore its potential to be used in other biomedical and environmental applications.

Synthesis Methods

2-Methoxy-4-(naphthalen-2-yl)phenol, 95% is typically synthesized from the reaction of 2-naphthol and 4-methoxybenzaldehyde in the presence of an acid catalyst. This reaction is known as the Claisen-Schmidt condensation, which is a type of aldol condensation. The reaction yields a product with a yield of up to 95%.

Scientific Research Applications

2-Methoxy-4-(naphthalen-2-yl)phenol, 95% has been studied for its potential applications in the biomedical and environmental fields. In the biomedical field, it has been used as a potential anti-cancer agent due to its ability to inhibit the growth of certain cancer cells. In the environmental field, it has been studied for its potential to be used as a biodegradable surfactant in the cleaning of oil spills.

properties

IUPAC Name

2-methoxy-4-naphthalen-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-19-17-11-15(8-9-16(17)18)14-7-6-12-4-2-3-5-13(12)10-14/h2-11,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMSSCMPSYPZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685608
Record name 2-Methoxy-4-(naphthalen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

899827-13-5
Record name 2-Methoxy-4-(naphthalen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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